
Alanosyl-aicor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alanosyl-aicor is synthesized enzymatically using 4-(N-succino)-5-aminoimidazole-4-carboxamide ribonucleotide synthetase in conjunction with 5-aminoimidazole-4-carboxylic acid ribonucleotide and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid (alanosine) . The product is characterized by chromatography, ultraviolet spectrum, and NMR spectrum at 300 MHz .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route mentioned above provides a foundation for potential large-scale production. Optimization of reaction conditions and enzyme efficiency would be crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Alanosyl-aicor undergoes various biochemical reactions, primarily acting as an inhibitor rather than a substrate. It is known to competitively inhibit adenylosuccinate lyase in both the SAICAR and adenylosuccinate cleavage reactions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as 5-aminoimidazole-4-carboxylic acid ribonucleotide and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid . The enzymatic reaction conditions are optimized to ensure the efficient production of this compound.
Major Products Formed
The primary product of the synthesis is this compound itself, which is characterized by its inhibitory properties against adenylosuccinate lyase .
Applications De Recherche Scientifique
Alanosyl-aicor has several scientific research applications, particularly in the fields of biochemistry, pharmacology, and cancer research. It has been studied for its role in inhibiting adenylosuccinate lyase, which is crucial in the purine nucleotide cycle . This inhibition has implications for cancer treatment, as it can affect the proliferation of cancer cells . Additionally, this compound has been explored for its potential antiviral and antitumor properties .
Mécanisme D'action
Alanosyl-aicor exerts its effects by competitively inhibiting adenylosuccinate lyase, an enzyme involved in the purine nucleotide cycle . The compound binds to the active site of the enzyme, preventing the conversion of substrates into products. This inhibition disrupts the purine nucleotide cycle, leading to reduced nucleotide synthesis and potentially affecting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanosine: A precursor in the synthesis of alanosyl-aicor, known for its antiviral and antitumor properties.
SAICAR: Another compound involved in the purine nucleotide cycle, synthesized using similar enzymatic routes.
Uniqueness of this compound
This compound is unique due to its specific inhibitory action on adenylosuccinate lyase. Unlike other compounds, it is not a substrate for the enzyme but acts as a competitive inhibitor, making it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Numéro CAS |
76573-09-6 |
|---|---|
Formule moléculaire |
C12H19N6O12P |
Poids moléculaire |
470.29 g/mol |
Nom IUPAC |
(Z)-[(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C12H19N6O12P/c13-9-6(10(21)15-4(12(22)23)1-18(25)16-24)14-3-17(9)11-8(20)7(19)5(30-11)2-29-31(26,27)28/h3-5,7-8,11,19-20,24H,1-2,13H2,(H,15,21)(H,22,23)(H2,26,27,28)/b18-16-/t4-,5+,7+,8+,11+/m0/s1 |
Clé InChI |
PWGWZNXWSNHRNY-YBCXKGMMSA-N |
SMILES isomérique |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](C/[N+](=N/O)/[O-])C(=O)O |
SMILES canonique |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(C[N+](=NO)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


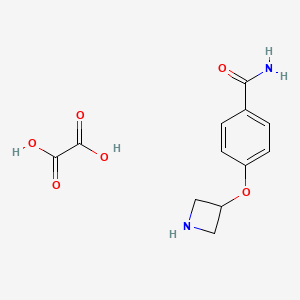
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
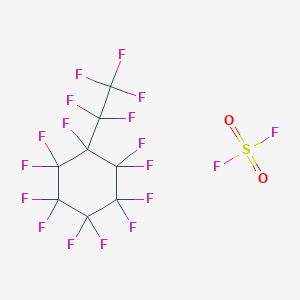
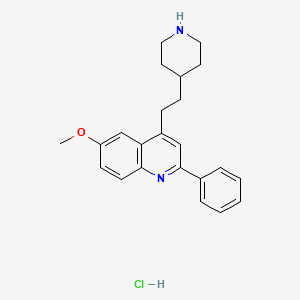
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)
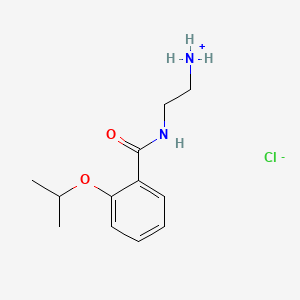
![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
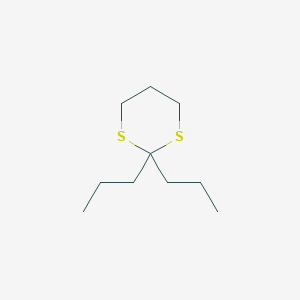
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
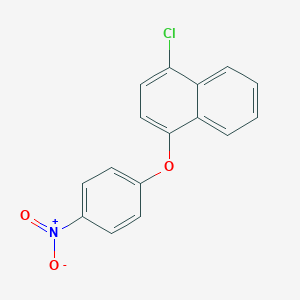
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
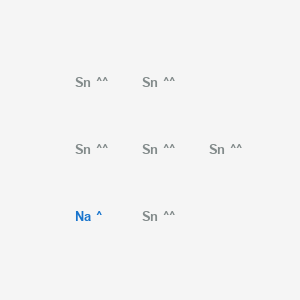
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
